molecular formula C21H24Cl2N4O2 B3343409 Cloperidone hydrochloride CAS No. 525-26-8

Cloperidone hydrochloride

Cat. No. B3343409
CAS RN: 525-26-8
M. Wt: 435.3 g/mol
InChI Key: QUGOVTRSGWYKSQ-UHFFFAOYSA-N
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Description

Cloperidone is a quinazolinedione derivative with sedative and antihypertensive properties . It was discovered in 1965 by Miles Laboratories . The activity of the compound was demonstrated by behavioral observations in dogs and cats, by rotarod and activity cage experiments in mice and in other models .


Molecular Structure Analysis

The molecular formula of Cloperidone hydrochloride is C21H23ClN4O2.ClH . Its molecular weight is 435.347 . The structure analysis of such compounds can be done using tools like MolView .

Scientific Research Applications

  • Antipsychotic Effects and Mechanism of Action Cloperidone hydrochloride, as part of the antipsychotic drug group, demonstrates significant efficacy in treating various symptoms of schizophrenia. It is noted for its atypical antipsychotic properties, which include fewer extrapyramidal symptoms compared to typical neuroleptics. Research indicates that its benefits extend to treating positive symptoms, especially in patients unresponsive to typical antipsychotic drugs, and also in managing negative symptoms, cognitive dysfunction, and mood stabilization. Its mechanism of action is largely attributed to its interaction with serotonin and dopamine receptors (Ichikawa & Meltzer, 1999).

  • Neurotransmission and Synaptic Plasticity Studies have explored the effects of this compound on neurotransmission and synaptic plasticity in the brain. For instance, it has been observed that this compound facilitates the potentiation of synaptic transmission. This is especially significant in the context of schizophrenia, where hypofunctionality in certain brain areas is thought to be linked with the disease's pathophysiology. Additionally, this compound increases N-methyl-D-aspartic acid receptor-mediated excitatory postsynaptic currents, suggesting a facilitation in the induction of long-term potentiation, which could be related to its observed clinical effects on cognitive parameters (Gemperle et al., 2003).

  • Pharmacogenetics and Weight Gain Considerations The pharmacogenetics of antipsychotic-induced weight gain, a notable side effect associated with second-generation antipsychotics like this compound, has been a subject of extensive research. Studies have identified various genetic factors, such as HTR2C and leptin genes, that could influence this side effect. Understanding these genetic factors is crucial for developing personalized treatment approaches to minimize adverse effects while maximizing therapeutic efficacy (Lett et al., 2012).

  • Cytoskeleton Structure and Calcium Homeostasis Research into the molecular mechanism of this compound's action reveals its significant impact on cytoskeletal, synaptic, and regulatory proteins. For example, alterations in specific proteins involved in calcium homeostasis and the functioning of ion channels and receptors have been observed. These findings contribute to a better understanding of the drug's biochemical background and its therapeutic potential (Kędracka-Krok et al., 2015).

  • Clinical Pharmacokinetics and Therapeutic Drug Monitoring The clinical pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, are crucial for optimizing therapeutic strategies. Studies have shown that therapeutic drug monitoring can enhance efficacy, especially in cases where patients do not respond or develop side effects at therapeutic doses. Understanding these pharmacokinetic properties helps in individualizing treatment regimens for better clinical outcomes (Mauri et al., 2018).

properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2.ClH/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28;/h1-3,5-8,15H,4,9-14H2,(H,23,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGOVTRSGWYKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200500
Record name Cloperidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

525-26-8
Record name Cloperidone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOPERIDONE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=198100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cloperidone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPERIDONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17682058OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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